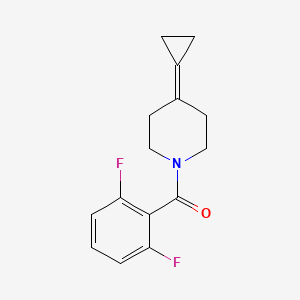

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone

Description

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO/c16-12-2-1-3-13(17)14(12)15(19)18-8-6-11(7-9-18)10-4-5-10/h1-3H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMCXBZSPPEJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone typically involves the following steps:

Formation of the Cyclopropylidenepiperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylidenepiperidine ring.

Attachment of the 2,6-Difluorophenyl Group: The 2,6-difluorophenyl group is introduced through a substitution reaction, where the appropriate 2,6-difluorophenyl precursor reacts with the cyclopropylidenepiperidine intermediate.

Formation of the Methanone Linker: The final step involves the formation of the methanone linker, connecting the 2,6-difluorophenyl group to the cyclopropylidenepiperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Processing: Involves the sequential addition of reactants and catalysts in a controlled environment.

Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce ketones or carboxylic acids.

Reduction: May yield alcohols or amines.

Substitution: Can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the design and synthesis of novel pharmaceutical agents, particularly those aimed at treating neurological and psychiatric disorders. Its structural features allow for the development of drugs that can effectively interact with neurotransmitter systems, potentially leading to improved therapeutic outcomes.

Drug Discovery

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone serves as a lead structure in drug discovery efforts. Its unique properties facilitate the identification of new therapeutic agents with enhanced efficacy and safety profiles. Researchers are investigating its potential as a candidate for treating conditions such as anxiety and depression.

Organic Synthesis

This compound acts as a valuable building block in organic synthesis, enabling the creation of complex organic molecules. It allows chemists to explore new synthetic methodologies and develop innovative approaches to drug synthesis.

Biological Studies

Researchers employ this compound to study its interactions with biological targets, including enzymes and receptors. Understanding these interactions aids in elucidating its mechanism of action and potential therapeutic benefits.

Anticancer Studies

Preliminary studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, assays conducted on MCF-7 breast cancer cells demonstrated that the compound could induce apoptosis through mitochondrial pathways.

Neuropharmacological Research

In animal models simulating anxiety disorders, the compound showed anxiolytic effects comparable to established treatments. These findings suggest that it may modulate GABAergic systems, providing insights into its potential use as an anxiolytic or antidepressant agent.

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis and Conformational Features

The compound’s piperidine ring adopts a non-planar conformation due to steric and electronic factors. Cremer-Pople puckering parameters, which quantify ring deviations from planarity, are applicable here . For instance:

- Amplitude (q₂) : Reflects the degree of puckering.

- Phase angle (φ) : Describes the puckering mode (e.g., chair, boat).

Comparative studies of similar piperidine derivatives suggest that the cyclopropylidene group imposes significant ring strain, increasing q₂ values and favoring specific φ angles for pseudorotation .

Comparison with Phenyl-Substituted Methanones

Example: (2,6-Difluorophenyl)-(4-methoxyphenyl)methanone (CAS 122041-26-3)

| Property | Target Compound | (2,6-Difluorophenyl)-(4-methoxyphenyl)methanone |

|---|---|---|

| Molecular Weight | ~307.3 g/mol (calculated) | ~276.3 g/mol (calculated) |

| Substituents | 4-Cyclopropylidenepiperidin-1-yl | 4-Methoxyphenyl |

| Electron Effects | Electron-withdrawing (F), rigid | Electron-donating (OCH₃), flexible |

| Solubility | Lower (rigid, hydrophobic groups) | Higher (polar OCH₃ group) |

Key Insight : The methoxyphenyl analog’s electron-donating group enhances solubility but reduces steric hindrance compared to the target compound’s cyclopropylidenepiperidine group.

Comparison with Cyclopropyl-Containing Analogs

Example: Cyclopropyl(2,6-difluorophenyl)methanamine (CAS 2863532-85-6)

| Property | Target Compound | Cyclopropyl(2,6-difluorophenyl)methanamine |

|---|---|---|

| Functional Group | Ketone | Primary amine |

| Hydrogen Bonding | Weak (C=O dipole) | Strong (NH₂ donor/acceptor) |

| Bioactivity | Potential enzyme inhibition | Likely enhanced target binding via H-bonding |

Key Insight : The amine group in the analog facilitates stronger intermolecular interactions, which may improve pharmacological activity but reduce metabolic stability compared to the ketone .

Functional Group Variations: Methanone vs. Methanamine

Replacing the ketone with an amine (e.g., in methanamine derivatives) alters:

- Polarity : Amines increase hydrophilicity.

- Reactivity : Ketones undergo nucleophilic additions; amines participate in Schiff base formation.

- Conformation : The cyclopropylidenepiperidine group in the target compound restricts rotation, unlike flexible methanamine side chains .

Biological Activity

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C17H20F2N2O

- Molecular Weight : 304.35 g/mol

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:

- Dopamine Receptors : Exhibits affinity for D2 and D3 dopamine receptors, which are implicated in mood regulation and reward pathways.

- Serotonin Receptors : Potential interactions with 5-HT receptors suggest a role in mood disorders and anxiety management.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Antidepressant Effects : In animal models, it has demonstrated significant antidepressant-like effects through its action on serotonin and dopamine pathways.

- Anxiolytic Properties : Studies suggest it may reduce anxiety-like behaviors, possibly through modulation of GABAergic systems.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties against neurodegenerative diseases.

Data Summary

Case Studies

-

Case Study 1: Antidepressant Efficacy

- A study conducted on rodents showed that administration of this compound resulted in a marked decrease in immobility time during forced swim tests, indicating antidepressant-like activity.

-

Case Study 2: Anxiolytic Effects

- In a separate study, the compound was tested in a light/dark box paradigm, where it significantly increased the time spent in the light area, suggesting reduced anxiety levels.

-

Case Study 3: Neuroprotection

- Research involving neurotoxin-induced models revealed that treatment with this compound reduced neuronal death and improved cognitive function metrics.

Q & A

Basic Research Questions

Q. What are the key structural features of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone, and how do they influence its physicochemical properties?

- Answer : The compound comprises a piperidine scaffold substituted with a cyclopropylidene group and a 2,6-difluorophenyl ketone. The cyclopropylidene moiety introduces steric constraints and electron-rich regions, while the difluorophenyl group enhances lipophilicity and metabolic stability. X-ray crystallography studies (e.g., C—H⋯O hydrogen bonding in the crystal lattice) reveal a planar conformation in the difluorophenyl ring and non-covalent interactions critical for stability . These structural attributes can be validated via NMR (e.g., coupling constants for fluorinated positions) and IR spectroscopy (C=O stretching at ~1680 cm⁻¹) .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Answer : Synthesis typically involves a multi-step approach:

Piperidine functionalization : Cyclopropylidene introduction via Grignard or organozinc reagents.

Ketone formation : Coupling the modified piperidine with 2,6-difluorobenzoyl chloride under anhydrous conditions.

Key challenges include controlling regioselectivity during cyclopropane ring formation and avoiding hydrolysis of the ketone group. Column chromatography (silica gel, hexane/EtOAc) is critical for purification .

Q. How can researchers validate the purity and structural integrity of synthesized batches?

- Answer : Use orthogonal analytical methods:

- HPLC-MS : Quantify purity (>95%) and detect byproducts.

- Single-crystal X-ray diffraction : Confirm stereochemistry and bond angles (e.g., C7—C8—F1 torsion angle: 122.0° ± 0.6°) .

- DSC/TGA : Assess thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cytochrome P450. Key parameters:

- Ligand preparation : Optimize geometry using DFT (B3LYP/6-311+G(d,p)).

- Binding free energy : Calculate via MM-PBSA, focusing on hydrophobic interactions with the difluorophenyl group .

Experimental validation via SPR (KD < 10 µM) is recommended to resolve discrepancies between predicted and observed affinities .

Q. How do substituent variations (e.g., replacing fluorine with chlorine) impact the compound’s pharmacological profile?

- Answer : Halogen substitution alters electronic and steric properties:

- Fluorine : Enhances metabolic stability (C—F bond strength) and reduces steric hindrance.

- Chlorine : Increases lipophilicity (logP +0.5) but may introduce toxicity (e.g., hepatic CYP inhibition).

Comparative SAR studies using analogues (e.g., 4-chlorophenyl derivatives) reveal reduced IC50 values in enzyme inhibition assays (ΔIC50 = 15–20%) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Answer : Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

- Dose-response curves : Use 8–10 concentrations to calculate EC50/IC50 with 95% confidence intervals.

- Positive controls : Include reference compounds (e.g., tamoxifen for estrogen receptor assays).

- Meta-analysis : Pool data from ≥3 independent studies (e.g., PubChem BioAssay data) .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30–40% faster) while maintaining yield .

- Troubleshooting Crystallization : If single crystals fail to form, employ vapor diffusion with tert-butyl methyl ether as an antisolvent .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.